9-(4-chlorophenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Catalog No.
S11596290
CAS No.
M.F
C23H20ClN7
M. Wt
429.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(4-chlorophenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,...

Product Name

9-(4-chlorophenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

IUPAC Name

9-(4-chlorophenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Molecular Formula

C23H20ClN7

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C23H20ClN7/c24-17-10-8-16(9-11-17)21-28-22-26-14-29(13-18-5-3-4-12-25-18)15-30(22)23-27-19-6-1-2-7-20(19)31(21)23/h1-12,21H,13-15H2,(H,26,28)

InChI Key

HZTSHGGFLXVTNJ-UHFFFAOYSA-N

Canonical SMILES

C1N=C2NC(N3C4=CC=CC=C4N=C3N2CN1CC5=CC=CC=N5)C6=CC=C(C=C6)Cl

9-(4-chlorophenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic compound characterized by a unique tetracyclic structure that incorporates multiple nitrogen atoms within its framework. The presence of the 4-chlorophenyl and pyridin-2-ylmethyl substituents contributes to its chemical properties and potential biological activities. The molecular formula of this compound is C₁₈H₁₈ClN₆, indicating a significant degree of nitrogen incorporation which is unusual for compounds of this type.

The chemical reactivity of this compound can be attributed to the multiple functional groups present in its structure. Notably, the chlorophenyl group can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the chlorine atom. Additionally, the nitrogen atoms in the pyridine and hexazatetracyclo framework can engage in coordination with metal ions or participate in nucleophilic reactions. This versatility allows for various synthetic modifications that can lead to derivatives with altered properties.

Research into the biological activity of 9-(4-chlorophenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene has indicated potential applications in pharmacology. Compounds with similar structures have been studied for their ability to modulate ion channels and interact with various receptors, suggesting that this compound may also exhibit similar properties. Its unique structure may enhance its binding affinity and specificity towards biological targets.

The synthesis of 9-(4-chlorophenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene can involve several approaches:

  • Condensation Reactions: Utilizing aldehydes and amines to form imines or related structures.
  • Cyclization Techniques: Employing cyclization strategies that allow for the formation of the tetracyclic framework.
  • Functional Group Transformations: Modifying existing functional groups to introduce chloro and pyridinyl substituents.

These methods often require careful control of reaction conditions to achieve high yields and purity.

The potential applications for 9-(4-chlorophenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene span various fields:

  • Pharmaceutical Development: As a candidate for drug development targeting specific biological pathways.
  • Material Science: Potential use in creating novel materials with specific electronic or optical properties.
  • Catalysis: The nitrogen-rich structure may facilitate catalytic activities when coordinated with metals.

Interaction studies involving this compound typically focus on its binding affinity with various biological targets such as receptors or enzymes. Techniques like molecular docking simulations are employed to predict interactions based on structural compatibility and energy calculations. These studies are crucial for understanding how modifications to the compound's structure can enhance or diminish its activity against specific targets.

Several compounds share structural similarities with 9-(4-chlorophenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene:

Compound NameStructural FeaturesUnique Aspects
N-(3-Chlorophenyl)pyridineSimilar pyridine structure but different chlorinationPotentially different biological activities
N-(2-Chlorophenyl)pyridineChlorine at ortho position relative to amineMay exhibit distinct reactivity patterns
N-(4-Bromophenyl)pyridineBromine substitution instead of chlorineDifferent electronic properties affecting reactivity
4-Methyl-N-(phenyl)pyridineLacks chlorine but retains similar amine functionalityMay have varied pharmacological profiles

The uniqueness of 9-(4-chlorophenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene lies in its specific combination of substituents and nitrogen-rich framework that influences both its chemical behavior and biological activity compared to these similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

429.1468714 g/mol

Monoisotopic Mass

429.1468714 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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